molecular formula C22H18N2O5S B2546806 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate CAS No. 384377-60-0

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B2546806
CAS No.: 384377-60-0
M. Wt: 422.46
InChI Key: LUBXZIMDLROIBR-UHFFFAOYSA-N
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Description

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound that features a unique combination of benzo[d]thiazole, chromenone, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole moiety, followed by the introduction of the chromenone structure, and finally, the attachment of the morpholine-4-carboxylate group. Key reagents and catalysts used in these steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Mechanism of Action

The mechanism of action of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate stands out due to its combination of benzo[d]thiazole, chromenone, and morpholine moieties, which confer unique chemical and biological properties

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5S/c1-13-17(29-22(26)24-8-10-27-11-9-24)7-6-14-19(25)15(12-28-20(13)14)21-23-16-4-2-3-5-18(16)30-21/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBXZIMDLROIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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